molecular formula C23H28N4O4S B11288233 Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11288233
M. Wt: 456.6 g/mol
InChI Key: LFCQMCQFZNJXPY-UHFFFAOYSA-N
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Description

Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a thiophene moiety

Preparation Methods

The synthesis of Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group and the thiophene moiety. The final step involves the formation of the tetrahydropyrimidine ring and the esterification to introduce the ethyl carboxylate group. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C23H28N4O4S

Molecular Weight

456.6 g/mol

IUPAC Name

ethyl 6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H28N4O4S/c1-3-31-22(28)20-18(24-23(29)25-21(20)19-5-4-14-32-19)15-26-10-12-27(13-11-26)16-6-8-17(30-2)9-7-16/h4-9,14,21H,3,10-13,15H2,1-2H3,(H2,24,25,29)

InChI Key

LFCQMCQFZNJXPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CN3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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